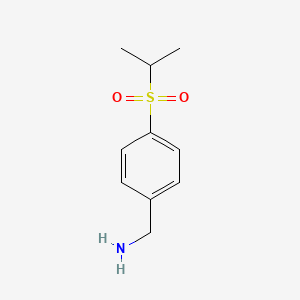
4-(Propane-2-sulfonyl)-benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propane-2-sulfonyl)-benzylamine is an organic compound characterized by the presence of a benzylamine group substituted with a propane-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propane-2-sulfonyl)-benzylamine typically involves the sulfonylation of benzylamine derivatives. One common method is the reaction of benzylamine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Propane-2-sulfonyl)-benzylamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzylamine group can participate in electrophilic aromatic substitution reactions, where the sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a thiol group.
Major Products Formed
The major products formed from these reactions include sulfonamides, thiols, and various substituted benzylamine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Propane-2-sulfonyl)-benzylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Propane-2-sulfonyl)-benzylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The benzylamine group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Propane-2-sulfonyl chloride: Similar in structure but lacks the benzylamine group.
4-(Propane-2-sulfonyl)aniline: Similar but with an aniline group instead of benzylamine.
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine: A complex compound with similar sulfonyl functionality.
Uniqueness
4-(Propane-2-sulfonyl)-benzylamine is unique due to the combination of the benzylamine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
(4-propan-2-ylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 |
InChI Key |
YUJMSYNGTGYQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


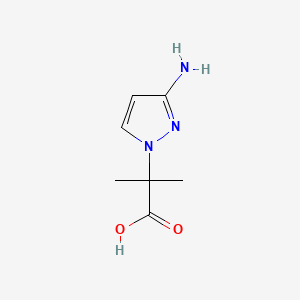

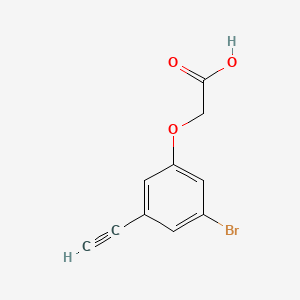
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)

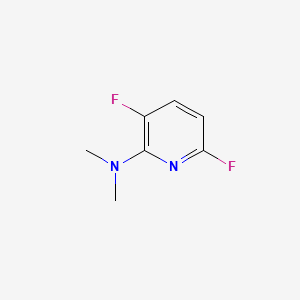
![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)
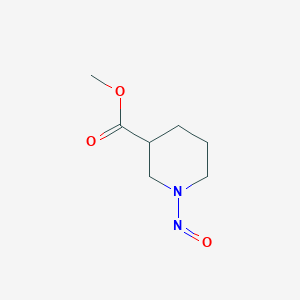

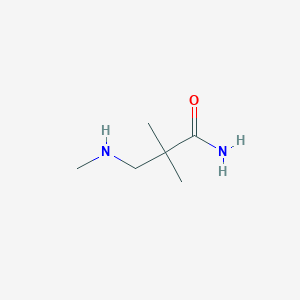
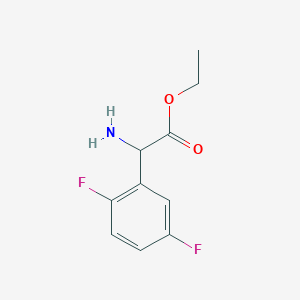
![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
